An In-depth Technical Guide to 4-(4-Trifluoromethoxyphenyl)phenol: Core Properties and Applications
An In-depth Technical Guide to 4-(4-Trifluoromethoxyphenyl)phenol: Core Properties and Applications
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 4-(4-Trifluoromethoxyphenyl)phenol. This biphenyl derivative is a compound of significant interest in medicinal chemistry and materials science, primarily due to the unique electronic and lipophilic characteristics imparted by the trifluoromethoxy substituent. This document is intended for researchers, chemists, and drug development professionals, offering a synthesized repository of essential data, experimental insights, and safety protocols to facilitate its effective use in a laboratory setting.
Introduction: The Strategic Importance of Fluorinated Phenols
In the landscape of modern chemical synthesis, particularly within drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, has gained prominence as a "super-halogen" or "pseudo-halogen" due to its distinctive combination of high electronegativity, metabolic stability, and significant lipophilicity.[1] When appended to a phenolic scaffold, as in 4-(4-Trifluoromethoxyphenyl)phenol, it creates a versatile building block with tunable properties.
The phenol moiety offers a reactive handle for derivatization, while the trifluoromethoxyphenyl ring provides a metabolically stable, lipophilic domain that can enhance a molecule's ability to cross biological membranes—a critical factor in drug design.[2] This guide delves into the core scientific principles of this compound, moving from its fundamental physicochemical identity to its practical application and handling.
Molecular and Physicochemical Profile
A thorough understanding of a compound's basic properties is the foundation for its successful application. This section outlines the key identifiers and physicochemical parameters of 4-(4-Trifluoromethoxyphenyl)phenol.
Chemical Identity and Structure
The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with a hydroxyl group (-OH) at position 4, and the other with a trifluoromethoxy group (-OCF₃) at position 4.
DOT Script for Chemical Structure
Caption: Chemical structure of 4-(4-Trifluoromethoxyphenyl)phenol.
Core Physicochemical Data
The properties summarized below are critical for predicting the compound's behavior in various solvents, its potential for biological activity, and for planning purification strategies.
| Property | Value | Source |
| IUPAC Name | 4-(4-Trifluoromethoxyphenyl)phenol | - |
| CAS Number | 828-27-3 | [3] |
| Molecular Formula | C₁₃H₉F₃O₂ | - |
| Molecular Weight | 254.21 g/mol | - |
| Melting Point | 17-18 °C | [4] |
| Boiling Point | 91-93 °C at 20 mmHg | [4] |
| Density | 1.375 g/mL | [4] |
| pKa | ~9.0 (Estimated based on analogs) | [5][6] |
| LogP (Octanol/Water) | >3.0 (Estimated) | - |
Note on pKa: The acidity of the phenolic proton is a crucial parameter. The electron-withdrawing nature of the trifluoromethoxy group, transmitted through the biphenyl system, is expected to lower the pKa relative to phenol (pKa ≈ 10), making it a stronger acid. This has direct implications for its ionization state at physiological pH (around 7.4), which in turn affects receptor binding and solubility.
Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment are non-negotiable in research. The following spectroscopic data are characteristic of 4-(4-Trifluoromethoxyphenyl)phenol.
-
¹H NMR (Proton NMR): The spectrum is characterized by distinct signals in the aromatic region (typically 6.8-7.6 ppm). The protons on the phenol-containing ring will appear as two doublets, as will the protons on the trifluoromethoxyphenyl ring. The phenolic -OH proton will appear as a broad singlet, the position of which is highly dependent on solvent and concentration.[7]
-
¹³C NMR (Carbon NMR): The spectrum will show distinct signals for all 13 carbon atoms. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.
-
IR (Infrared) Spectroscopy: Key vibrational bands include a broad O-H stretch around 3200-3600 cm⁻¹, characteristic C-O stretching around 1250 cm⁻¹, and strong C-F stretching bands typically in the 1100-1300 cm⁻¹ region.
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will show a molecular ion peak ([M]⁺) at m/z = 254. Characteristic fragmentation patterns would involve the loss of the trifluoromethoxy group or cleavage of the biphenyl bond.[8]
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of a sample.
-
System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Prepare a gradient system using Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid).
-
Gradient Elution: Start with a high concentration of Solvent A (e.g., 95%) and linearly increase the concentration of Solvent B to 95% over 15-20 minutes.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase or a compatible solvent like methanol.
-
Injection & Analysis: Inject 5-10 µL of the sample and integrate the peak area. Purity is calculated as the area of the main peak relative to the total area of all peaks.
Synthesis and Reactivity
As a research chemical, 4-(4-Trifluoromethoxyphenyl)phenol is most often utilized as a starting material or intermediate. Its synthesis and subsequent reactivity are therefore of primary interest.
Common Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The most versatile and widely used method for constructing the biphenyl core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10] This reaction forms a C-C bond between an aryl halide and an arylboronic acid.
DOT Script for Suzuki Coupling Workflow
Caption: General workflow for synthesis via Suzuki-Miyaura cross-coupling.
This reaction is highly valued for its tolerance of a wide range of functional groups and its typically high yields.[11] The choice of palladium catalyst, ligand, base, and solvent system is critical and must be optimized for the specific substrates.
Key Reaction Sites
The reactivity of 4-(4-Trifluoromethoxyphenyl)phenol is dominated by two main sites: the phenolic hydroxyl group and the aromatic rings.
-
Phenolic -OH Group: This is the most reactive site. It is nucleophilic and acidic, readily undergoing reactions such as:
-
Etherification (Williamson Synthesis): Deprotonation with a base followed by reaction with an alkyl halide to form ethers.
-
Esterification: Reaction with acyl chlorides or carboxylic acids (under Fischer conditions) to form esters.
-
-
Aromatic Rings: The rings can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The positions of substitution will be directed by the existing groups. The hydroxyl group is a strong activating ortho-, para-director, while the trifluoromethoxyphenyl group is a deactivating meta-director relative to its own ring.
Applications in Research and Development
The unique properties of the trifluoromethoxy group make this compound a valuable building block.
-
Medicinal Chemistry: The -OCF₃ group is a bioisostere for other groups and can improve metabolic stability and membrane permeability.[2] 4-(4-Trifluoromethoxyphenyl)phenol serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), including potential kinase inhibitors, antithrombotic agents, and anti-tuberculosis drugs.[12][13][14]
-
Materials Science: The rigid biphenyl structure and polar functional groups make it a candidate for the synthesis of liquid crystals, high-performance polymers, and other advanced materials.[15]
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety.
-
Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[3][16] It may also cause respiratory irritation.[17]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[16] Work should be conducted in a well-ventilated area or a chemical fume hood.[17]
-
Handling: Avoid creating dust. Use non-sparking tools and ensure proper grounding to prevent static discharge.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18] It is sensitive to light and may be hygroscopic (absorbs moisture from the air).[19]
DOT Script for Safety Workflow
Caption: Recommended safety and handling workflow.
Conclusion
4-(4-Trifluoromethoxyphenyl)phenol is a strategically important chemical scaffold. Its synthesis is accessible through robust methods like the Suzuki coupling, and its reactivity is well-defined, centering on the versatile phenolic hydroxyl group. The presence of the trifluoromethoxy substituent imparts desirable properties of lipophilicity and metabolic stability, making it a highly valuable building block for the development of new pharmaceuticals and advanced materials. Adherence to proper analytical characterization and safety protocols will ensure its effective and safe use in advancing scientific research.
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![Chemical structure of 4-[4-(trifluoromethyl)phenoxy]phenol](https://i.imgur.com/gS9Xl1L.png)
